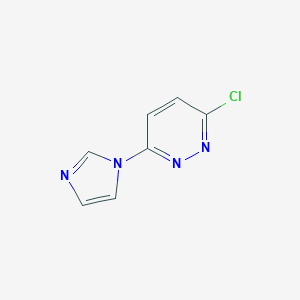

3-chloro-6-(1H-imidazol-1-yl)pyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-imidazol-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJLJRMHTTUOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377889 | |

| Record name | 3-chloro-6-(1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71037-71-3 | |

| Record name | 3-chloro-6-(1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-(1H-imidazol-1-yl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-chloro-6-(1H-imidazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-6-(1H-imidazol-1-yl)pyridazine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring both a pyridazine and an imidazole ring, makes it an interesting scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a plausible experimental protocol for its synthesis and characterization, and explores its potential biological activities and associated signaling pathways based on related molecules.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. The available data for this compound is summarized below. It is important to note that some of these values may be predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₄ | [1][2] |

| Molecular Weight | 180.6 g/mol | [1][2] |

| CAS Number | 71037-71-3 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Water Solubility | Not available | |

| pKa | Not available | |

| logP | Not available |

Experimental Protocols

Proposed Synthesis of this compound

This proposed workflow starts from the commercially available 3,6-dichloropyridazine.

References

Technical Guide: 3-chloro-6-(1H-imidazol-1-yl)pyridazine (CAS 71037-71-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-6-(1H-imidazol-1-yl)pyridazine, a heterocyclic compound with potential applications in medicinal chemistry. This document details its chemical properties, plausible synthetic routes with experimental protocols, and a summary of the biological activities of structurally related compounds, offering insights into its potential as a scaffold for drug discovery.

Chemical and Physical Properties

This compound is a pyridazine derivative featuring a chloro substituent at the 3-position and an imidazole ring linked via a nitrogen atom to the 6-position. The presence of the reactive chlorine atom and the imidazole moiety makes it an attractive intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 71037-71-3 | [1] |

| Molecular Formula | C₇H₅ClN₄ | [1] |

| Molecular Weight | 180.6 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Purity | Typically >95% (commercially available) | [2] |

| InChI Key | VAJLJRMHTTUOFQ-UHFFFAOYSA-N | [2] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be reliably inferred from established reactions of similar pyridazine derivatives. The most probable synthetic route involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with imidazole. An alternative, though less direct, pathway could involve the cyclization of a hydrazinylpyridazine precursor.

Proposed Primary Synthetic Route: Nucleophilic Aromatic Substitution

This method involves the reaction of 3,6-dichloropyridazine with imidazole, where one of the chlorine atoms is displaced by the imidazole nucleophile. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add imidazole (1.0-1.2 eq) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Alternative Synthetic Route: From 3-chloro-6-hydrazinylpyridazine

An alternative synthesis, based on the preparation of the analogous pyrazole compound, could involve the reaction of 3-chloro-6-hydrazinylpyridazine with a suitable three-carbon synthon that can form the imidazole ring.[3]

Experimental Protocol (Hypothetical):

This route would require a multi-step process, likely involving the reaction of 3-chloro-6-hydrazinylpyridazine with a reagent that can provide the C2 and C3 fragments of the imidazole ring, followed by cyclization. The specific reagents and conditions would need to be developed and optimized.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound in the reviewed literature, the broader class of pyridazine and imidazole-containing compounds exhibits a wide range of pharmacological activities. This suggests that the title compound could serve as a valuable scaffold in drug discovery.

Table 2: Biological Activities of Related Pyridazine Derivatives

| Compound Class | Biological Activity | Reference |

| Imidazopyridazines | MNK1/2 inhibitors | [4] |

| Imidazole-based compounds | Anticancer, antifungal, antibacterial, antihistaminic | [5] |

| Pyridazine derivatives | Antiviral (Hepatitis A) | [4] |

| Pyrazolo[3,4-c]pyridazine derivatives | Central nervous system agents | [6] |

| 3-(Fluoro-imidazolyl)pyridazine derivatives | STING agonists with antitumor activity | [7] |

The imidazopyridazine core is of significant interest in medicinal chemistry. For instance, derivatives have been investigated as potent inhibitors of Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1/2), which are implicated in cancer.[4] The general classes of imidazole and pyridazine compounds are known to possess a diverse array of biological activities, including anticancer, antifungal, and antiviral properties.[5][8]

Given the known activities of related structures, this compound could be a valuable starting point for the development of novel therapeutic agents. The reactive chlorine atom provides a handle for further chemical modification to explore structure-activity relationships.

Experimental Workflows and Signaling Pathways

Due to the lack of specific biological studies on this compound, no defined signaling pathways can be attributed to it at this time. However, based on the activity of related compounds, a general workflow for its biological evaluation can be proposed.

This workflow outlines a standard progression in drug discovery, starting from broad screening to identify initial activity, followed by chemical optimization, detailed mechanistic studies, and finally, preclinical evaluation. Researchers investigating this compound would likely follow a similar path to uncover its therapeutic potential.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct biological data for this specific molecule is limited, the well-documented and diverse activities of the broader pyridazine and imidazole families of compounds provide a strong rationale for its further investigation. The synthetic routes outlined in this guide offer a starting point for its preparation and subsequent derivatization, paving the way for the exploration of its pharmacological profile. Future research into this and related compounds could lead to the discovery of novel therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. rjptonline.org [rjptonline.org]

The Biological Landscape of 3-chloro-6-(1H-imidazol-1-yl)pyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-chloro-6-(1H-imidazol-1-yl)pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of derivatives based on this core, with a focus on their potential as therapeutic agents.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been primarily investigated for their anticancer and enzyme inhibitory activities. The substitution pattern around this core structure significantly influences the biological potency and selectivity.

Anticancer Activity

The antitumor potential of pyridazine derivatives is a significant area of research. Recent studies have identified derivatives of the closely related 3-(fluoro-imidazolyl)pyridazine as potent agonists of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING in tumor microenvironments can lead to a robust anti-tumor immune response.

Table 1: Antitumor Activity of 3-(fluoro-imidazolyl)pyridazine Derivatives as STING Agonists

| Compound ID | Modification | Cell Line | Assay | Activity (EC50) |

| A4 | (Not specified in abstract) | THP1 (human) | STING Activation | 0.06 µM[1] |

| A4 | (Not specified in abstract) | RAW 264.7 (mouse) | STING Activation | 14.15 µM[1] |

EC50: Half-maximal effective concentration.

Enzyme Inhibitory Activity

A significant finding in the exploration of this scaffold is the discovery of potent enzyme inhibitors. Specifically, a derivative of this compound has been identified as a powerful aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens and a validated target for the treatment of hormone-dependent breast cancer.

Table 2: Aromatase Inhibitory Activity of a this compound Derivative

| Compound ID | Chemical Name | Enzyme Source | Assay | Activity (IC50) |

| MFT-279 | 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride | (In vitro) | Aromatase Inhibition | 2.39 nmol/l |

IC50: Half-maximal inhibitory concentration.

Antifungal and Other Activities

While the primary focus has been on anticancer and enzyme inhibitory activities, the broader class of pyridazine and imidazo[1,2-b]pyridazine derivatives has also shown promise as antifungal and antibacterial agents. However, specific quantitative data for a series of this compound derivatives in these areas is not extensively available in the current literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

A general synthetic route to the core structure involves the reaction of 3,6-dichloropyridazine with imidazole in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

Caption: General Synthesis Scheme.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antifungal Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a growth control well.

Enzyme Inhibition Assessment: Aromatase Activity Assay

This assay measures the ability of a compound to inhibit the aromatase enzyme.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a source of the aromatase enzyme (e.g., human placental microsomes), and a cofactor such as NADPH.

-

Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

-

Substrate Addition: A labeled substrate, such as [1β-³H]-androstenedione, is added to initiate the enzymatic reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Reaction Termination and Product Measurement: The reaction is stopped, and the amount of product formed (e.g., tritiated water released from the labeled substrate) is quantified using liquid scintillation counting.

-

IC50 Calculation: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Workflows

STING Signaling Pathway

The activation of the STING pathway by agonists leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-tumor immunity.

Caption: STING Signaling Pathway.

Experimental Workflow for Drug Discovery

The process of identifying and evaluating new derivatives follows a logical progression from synthesis to biological testing.

Caption: Drug Discovery Workflow.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The demonstrated activities, particularly in oncology through STING agonism and aromatase inhibition, highlight the potential of this chemical class. Future research should focus on expanding the library of derivatives to establish a more comprehensive structure-activity relationship for various biological targets, including further exploration of their antimicrobial properties. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in this exciting field.

References

An In-depth Technical Guide on the Core Mechanism of Action of 3-chloro-6-(1H-imidazol-1-yl)pyridazine

For: Researchers, scientists, and drug development professionals

Disclaimer: This document synthesizes the available scientific information on the probable mechanism of action of 3-chloro-6-(1H-imidazol-1-yl)pyridazine. Direct experimental data on this specific molecule is limited. Therefore, this guide presents a technical analysis based on the activities of structurally related compounds and proposes the most likely mechanisms of action for further investigation.

Executive Summary

This compound is a heterocyclic compound with potential therapeutic applications. While direct studies on its mechanism of action are not extensively published, analysis of its structural analogs suggests three primary putative mechanisms: Aromatase Inhibition, STING (Stimulator of Interferon Genes) Pathway Agonism, and JNK1 (c-Jun N-terminal kinase 1) Inhibition. A closely related derivative, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), is a known potent aromatase inhibitor. Furthermore, other pyridazine and imidazole-containing compounds have been identified as modulators of the STING and JNK1 signaling pathways. This guide provides a detailed overview of these potential mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of the signaling pathways and experimental workflows.

Putative Mechanisms of Action

Aromatase Inhibition

The most direct evidence for the biological activity of a compound structurally similar to this compound comes from studies on MFT-279, an aromatase inhibitor. Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer.

Quantitative Data for a Structurally Related Aromatase Inhibitor

| Compound | Target | Assay Type | IC50 (nmol/l) | Reference |

| 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279) | Aromatase | In vitro | 2.39 | [1] |

Signaling Pathway

The proposed mechanism involves the inhibition of aromatase, which in turn reduces the conversion of androgens to estrogens, leading to a decrease in estrogen-dependent cell proliferation.

STING Pathway Agonism

Recent studies have identified 3-(fluoro-imidazolyl)pyridazine derivatives as potent STING agonists. The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-tumor immune response.

Quantitative Data for Structurally Related STING Agonists

| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |

| 3-(fluoro-imidazolyl)pyridazine derivative A4 | Human THP1 | STING Activation | 0.06 | [2] |

| 3-(fluoro-imidazolyl)pyridazine derivative A4 | Mouse RAW 264.7 | STING Activation | 14.15 | [2] |

| SR-717 | ISG-THP1 | Interferon Stimulated Gene Reporter | 2.1 | [3][4] |

Signaling Pathway

Activation of the STING pathway by an agonist leads to a signaling cascade culminating in the transcription of genes involved in the innate immune response.

JNK1 Inhibition

The pyridazine scaffold is present in a number of compounds designed as JNK1 inhibitors. The JNK signaling pathway is implicated in cellular responses to stress, and its dysregulation is associated with various diseases, including cancer and inflammatory disorders.

Quantitative Data for Structurally Related JNK Inhibitors

| Compound Class | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |

| Aminopyrazole Derivatives | < 1 - 34 | - | - | [5] |

| Pan-JNK Inhibitor (JNK-IN-8) | 4.7 | 18.7 | 1 | [1][5] |

| Tanzisertib (CC-930) | 61 | 5 | 5 | [5] |

Signaling Pathway

Inhibition of JNK1 can block the phosphorylation of downstream targets like c-Jun, thereby modulating gene expression related to cell proliferation and apoptosis.

Experimental Protocols

In Vitro Aromatase Inhibition Assay

This protocol is adapted from methodologies used for characterizing non-steroidal aromatase inhibitors.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound on aromatase activity.

Materials:

-

Human placental microsomes (source of aromatase)

-

NADPH

-

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

This compound

-

Letrozole (positive control)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.

-

Add serial dilutions of this compound or letrozole to the reaction mixture.

-

Initiate the reaction by adding [1β-³H]-androst-4-ene-3,17-dione.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding chloroform and vortexing.

-

Separate the aqueous phase (containing ³H₂O) from the organic phase.

-

Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroid.

-

Measure the radioactivity of the aqueous phase using a scintillation counter.

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

STING Activation Reporter Assay

This protocol is based on the use of THP-1 dual reporter cells, which are commonly used to screen for STING agonists.

Objective: To determine the in vitro agonistic activity (EC50) of this compound on the STING pathway.

Materials:

-

THP-1 Dual™ KI-hSTING-R232 cells (or other relevant STING variant)

-

QUANTI-Luc™ 4 Lucia/Gaussia Duo

-

Test compound: this compound

-

Positive control: 2'3'-cGAMP

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well plates

Procedure:

-

Seed THP-1 dual reporter cells in a 96-well plate and incubate overnight.

-

Add serial dilutions of this compound or 2'3'-cGAMP to the cells.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Measure the activity of secreted luciferase in the supernatant using a luminometer and the QUANTI-Luc™ reagent.

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated cells.

-

Determine the EC50 value by plotting the fold induction against the compound concentration and fitting to a dose-response curve.

Experimental Workflow

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a biologically active molecule with the potential to act as an aromatase inhibitor, a STING agonist, or a JNK1 inhibitor. The most direct line of evidence points towards aromatase inhibition, given the potent activity of a very close structural analog. However, the recent discovery of pyridazine derivatives as STING agonists opens up an exciting avenue for investigation in the field of immuno-oncology.

Further research should focus on directly evaluating the activity of this compound in the experimental systems outlined in this guide. Head-to-head comparisons in these assays will elucidate its primary mechanism of action and its potential selectivity. Subsequent studies could involve in vivo models of breast cancer or other malignancies to validate the therapeutic potential of this compound.

References

- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 3-chloro-6-(1H-imidazol-1-yl)pyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on the potential therapeutic applications of 3-chloro-6-(1H-imidazol-1-yl)pyridazine, a molecule of significant interest for drug discovery. By examining the biological activities of structurally related compounds, this document elucidates potential therapeutic targets, provides detailed experimental protocols for synthesis and biological evaluation, and presents key data in a structured format to facilitate further research and development. The primary identified potential therapeutic avenues for derivatives of this scaffold include aromatase inhibition for hormone-dependent cancers and modulation of the STING pathway for immunotherapy.

Introduction

Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the pharmaceutical sciences due to their diverse biological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. The specific compound, this compound, combines the pyridazine core with an imidazole ring, a feature known to be important for interacting with various biological targets. This guide explores the therapeutic potential of this molecule by analyzing data from closely related analogues and provides a framework for its further investigation.

Potential Therapeutic Targets

Based on the biological evaluation of structurally similar pyridazine derivatives, two primary therapeutic targets have been identified as highly promising for analogues of this compound: Aromatase and Stimulator of Interferon Genes (STING).

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. A close derivative, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), has been identified as a potent aromatase inhibitor.

STING Pathway Agonism

The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system. Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, which can mount a robust anti-tumor immune response. Recently, 3-(fluoro-imidazolyl)pyridazine derivatives have been discovered as potent STING agonists, highlighting the potential of the this compound scaffold in cancer immunotherapy.

Quantitative Data for Structurally Related Compounds

The following table summarizes the quantitative biological data for derivatives structurally related to this compound.

| Compound Name | Target | Assay Type | Value | Units |

| 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279) | Aromatase | In vitro enzyme inhibition | IC50 = 2.39 | nmol/l |

| 3-(fluoro-imidazolyl)pyridazine derivative (A4) | Human STING | Cellular activation | EC50 = 0.06 | µM |

| 3-(fluoro-imidazolyl)pyridazine derivative (A4) | Mouse STING | Cellular activation | EC50 = 14.15 | µM |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 3,6-dichloropyridazine.

Materials:

-

3,6-dichloropyridazine

-

Imidazole

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add imidazole (1.1 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Aromatase Inhibition Assay (In Vitro)

This protocol is based on the use of human placental microsomes as a source of aromatase.

Materials:

-

Human placental microsomes

-

Test compound (this compound derivative)

-

[1β-³H]-Androst-4-ene-3,17-dione (substrate)

-

NADPH

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation cocktail

-

Letrozole (positive control)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.

-

Add varying concentrations of the test compound or positive control to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.

-

Incubate the mixture at 37 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding chloroform.

-

Separate the aqueous phase containing the released ³H₂O from the organic phase containing the unmetabolized substrate by centrifugation.

-

Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.

-

Measure the radioactivity of the aqueous phase using a liquid scintillation counter.

-

Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

STING Agonist Cellular Assay

This protocol utilizes a reporter cell line to measure the activation of the STING pathway.

Materials:

-

THP1-Dual™ cells (InvivoGen) or other suitable reporter cell line

-

Test compound (this compound derivative)

-

2'3'-cGAMP (positive control)

-

Cell culture medium (e.g., RPMI 1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

QUANTI-Luc™ (luciferase detection reagent)

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and incubate overnight.

-

Treat the cells with varying concentrations of the test compound or positive control.

-

Incubate the plate at 37 °C in a CO₂ incubator for 24 hours.

-

Measure the activity of secreted luciferase in the supernatant by adding QUANTI-Luc™ and reading the luminescence on a luminometer.

-

Determine the EC50 value of the test compound by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Simplified STING signaling pathway initiated by a pyridazine derivative.

Caption: Experimental workflow for the in vitro aromatase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Based on the activity of closely related analogues, inhibition of aromatase and agonism of the STING pathway are two highly viable therapeutic strategies to pursue. The experimental protocols and data presented in this guide provide a solid foundation for researchers to synthesize, evaluate, and optimize derivatives of this compound for these and other potential therapeutic applications. Further structure-activity relationship (SAR) studies are warranted to unlock the full therapeutic potential of this versatile chemical scaffold.

Structure-Activity Relationship of 3-Chloro-6-(1H-imidazol-1-yl)pyridazine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridazine-based compounds, with a specific focus on analogs of 3-chloro-6-(1H-imidazol-1-yl)pyridazine and the closely related, more extensively studied imidazo[1,2-b]pyridazine scaffold. This document is intended to serve as a comprehensive resource, summarizing quantitative biological data, detailing experimental protocols, and visualizing key concepts to facilitate further research and development in this area. The pyridazine nucleus is a recognized privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent kinase inhibition relevant to oncology.[1]

Introduction to the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold for the design of enzyme inhibitors.[2] In particular, the 3,6-disubstituted pyridazine framework has been a focal point of medicinal chemistry efforts, leading to the discovery of potent inhibitors of various protein kinases. This guide will delve into the nuanced structure-activity relationships that govern the efficacy and selectivity of these compounds.

Quantitative Structure-Activity Relationship (SAR) Data

While specific quantitative SAR data for a broad series of this compound analogs is not extensively available in the public domain, valuable insights can be drawn from studies on the closely related imidazo[1,2-b]pyridazine scaffold. These fused heterocyclic systems share a common pyridazine core and have been widely investigated as kinase inhibitors. The following tables summarize key SAR findings from the literature on these related analogs, providing a predictive framework for the design of novel this compound derivatives.

Table 1: SAR of Imidazo[1,2-b]pyridazine Analogs as Mps1 Kinase Inhibitors [3]

| Compound ID | R1 (at position 6) | R2 (at position 3) | Mps1 IC50 (nM) | A549 Cell IC50 (nM) |

| 10a | -H | Aryl | Good biochemical activity | Moderate cellular activity |

| 21b | Aryl | Aryl | Improved cellular activity | - |

| 27f | 1,1,1-trifluoro-2-methylpropan-2-ylamino | N-cyclopropyl-4-benzamide | 0.70 | 6.0 |

Note: This data is for the imidazo[1,2-b]pyridazine scaffold and serves as a proxy for understanding potential SAR trends for the this compound core.

Experimental Protocols

The following section details the synthetic and biological evaluation protocols relevant to the study of this compound analogs. These methods are based on established procedures for related pyridazine and imidazopyridazine compounds.

General Synthesis of 3-Chloro-6-substituted Pyridazine Derivatives

A common synthetic route to generate 3,6-disubstituted pyridazines involves the reaction of a starting pyridazinone with a chlorinating agent, followed by nucleophilic substitution.[4]

Step 1: Chlorination of 6-substituted-pyridazin-3(2H)-one

-

To a solution of the 6-substituted-pyridazin-3(2H)-one in an appropriate solvent (e.g., toluene), add phosphorus oxychloride (POCl₃).

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-chloro-6-substituted pyridazine.

Step 2: Nucleophilic Substitution with Imidazole

-

Dissolve the 3-chloro-6-substituted pyridazine and imidazole in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate (K₂CO₃), to the mixture.

-

Heat the reaction at a temperature ranging from 80 to 120 °C and monitor its progress using TLC.

-

After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-6-(1H-imidazol-1-yl)pyridazine.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay is a widely used method to determine the potency of compounds against a specific kinase.[1][5]

Materials:

-

Purified recombinant target kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Add 2.5 µL of a 2x kinase/substrate solution to each well of a 384-well plate.

-

Add 25 nL of the test compound at various concentrations (or DMSO as a control).

-

Initiate the kinase reaction by adding 2.5 µL of a 2x ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Generate Luminescent Signal:

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the development of pyridazine-based kinase inhibitors.

Caption: A generalized workflow for the discovery of kinase inhibitors.

Caption: A simplified signaling pathway illustrating kinase inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct and extensive SAR data for this specific core is limited, the wealth of information available for the related imidazo[1,2-b]pyridazine system provides a strong foundation for rational drug design. By leveraging the synthetic and biological evaluation protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold to identify potent and selective modulators of kinase activity for therapeutic intervention. The iterative process of synthesis, screening, and SAR analysis will be crucial in advancing compounds with this promising core towards preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

In Silico Modeling of 3-chloro-6-(1H-imidazol-1-yl)pyridazine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of interactions between the novel small molecule, 3-chloro-6-(1H-imidazol-1-yl)pyridazine, and its potential biological targets. Given the prevalence of the pyridazine and imidazole moieties in bioactive compounds, this molecule holds promise for therapeutic intervention. This document outlines a systematic approach to identifying putative protein targets, performing molecular docking and molecular dynamics simulations to elucidate binding modes and affinities, and analyzing the resulting data to inform further drug discovery efforts. Detailed protocols for key computational experiments are provided, alongside structured templates for data presentation and visualizations of critical workflows and biological pathways.

Introduction to this compound

The compound this compound is a heterocyclic molecule featuring a substituted pyridazine ring linked to an imidazole group. The pyridazine core is a key pharmacophore in numerous approved drugs and clinical candidates, recognized for its ability to engage in hydrogen bonding and π-π stacking interactions within protein binding sites.[1] Similarly, the imidazole ring is a common feature in molecules targeting a wide array of enzymes, often acting as a hydrogen bond donor/acceptor or a ligand for metal ions. The combination of these two scaffolds suggests that this compound may exhibit significant biological activity.

In silico modeling offers a powerful, resource-efficient approach to explore the potential interactions of this molecule, predict its biological targets, and guide its optimization as a potential therapeutic agent. This guide will focus on a hypothetical workflow to investigate its interactions with three major classes of protein targets known to be modulated by pyridazine and imidazole derivatives: Protein Kinases, Phosphodiesterases (PDEs), and Cytochrome P450 (CYP) enzymes.

Target Identification and Rationale

Based on extensive literature on related chemical structures, the following protein families are proposed as high-priority targets for in silico investigation of this compound.

-

Protein Kinases: The pyridazine scaffold is present in numerous kinase inhibitors.[2][3] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. A representative kinase, such as Cyclin-Dependent Kinase 2 (CDK2) , will be used as an exemplary target.

-

Phosphodiesterases (PDEs): Pyridazine derivatives have been identified as inhibitors of PDEs, enzymes that regulate intracellular second messengers like cAMP and cGMP.[4][5] PDE inhibitors are used to treat a range of conditions, including cardiovascular and inflammatory diseases. Phosphodiesterase 4 (PDE4) will serve as a model for this class.

-

Cytochrome P450 (CYP) Enzymes: The imidazole moiety is a well-known inhibitor of CYP enzymes, which are central to drug metabolism.[6][7][8] Understanding the interaction with CYPs is critical for assessing potential drug-drug interactions. Cytochrome P450 3A4 (CYP3A4) is a key enzyme in this family and will be used as a representative target.

In Silico Modeling Workflow

The comprehensive workflow for modeling the interaction of this compound with its potential targets is depicted below. This process begins with the preparation of the ligand and protein structures, proceeds through molecular docking to predict binding poses, and culminates in molecular dynamics simulations to assess the stability of the protein-ligand complex.

References

- 1. GROMACS Tutorials [mdtutorials.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. jaoc.samipubco.com [jaoc.samipubco.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Guide to 3-chloro-6-(1H-imidazol-1-yl)pyridazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

| Identifier | Value |

| IUPAC Name | 3-chloro-6-(1H-imidazol-1-yl)pyridazine |

| CAS Number | 71037-71-3[1] |

| Molecular Formula | C₇H₅ClN₄[1] |

| Molecular Weight | 180.60 g/mol [1] |

| Canonical SMILES | C1=CN(C=N1)C2=CC=C(N=N2)Cl |

Predicted Spectroscopic Data

The following tables present predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on established chemical shift principles and fragmentation patterns observed in analogous heterocyclic compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H-2' (imidazole) | 8.20 | s | - |

| H-4' (imidazole) | 7.60 | t | 1.5 |

| H-5' (imidazole) | 7.95 | t | 1.5 |

| H-4 (pyridazine) | 7.80 | d | 9.0 |

| H-5 (pyridazine) | 7.50 | d | 9.0 |

s = singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2' (imidazole) | 138.0 |

| C-4' (imidazole) | 130.0 |

| C-5' (imidazole) | 118.0 |

| C-3 (pyridazine) | 152.0 |

| C-4 (pyridazine) | 128.0 |

| C-5 (pyridazine) | 122.0 |

| C-6 (pyridazine) | 158.0 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 180/182 | 100/33 | [M]⁺ (Molecular Ion) |

| 152/154 | 20/7 | [M-N₂]⁺ |

| 145 | 40 | [M-Cl]⁺ |

| 117 | 30 | [M-Cl-N₂]⁺ |

| 68 | 50 | [C₃H₄N₂]⁺ (imidazole cation) |

Experimental Protocols

The following are detailed, representative protocols for the synthesis and spectroscopic analysis of this compound, adapted from procedures for similar compounds.

Synthesis of this compound

This synthesis is a nucleophilic aromatic substitution reaction.

Materials:

-

3,6-dichloropyridazine

-

Imidazole

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add imidazole (1.1 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

NMR Spectroscopy

Instrumentation:

-

Brucker Avance 500 MHz NMR spectrometer (or equivalent)

Sample Preparation:

-

Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Mass Spectrometry

Instrumentation:

-

Agilent GC-MS system (or equivalent LC-MS system)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

GC-MS (for volatile compounds):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 50-500 m/z

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic and Characterization Workflow

Caption: Spectroscopic Analysis Logic Flow

References

Commercial Availability and Suppliers of 3-Chloro-6-(1H-imidazol-1-yl)pyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and potential applications of the heterocyclic compound 3-chloro-6-(1H-imidazol-1-yl)pyridazine. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to its structural similarity to compounds with known biological activity. This document outlines its suppliers, summarizes its physicochemical data, provides a detailed plausible synthesis protocol based on related reactions, and explores its potential role as an aromatase inhibitor.

Commercial Availability

This compound is available as a research chemical from various commercial suppliers. It is typically intended for laboratory research purposes only and not for diagnostic or therapeutic use.[1] Pricing and availability are subject to change and can be obtained by inquiring with the suppliers.

Key Suppliers and Product Information

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Santa Cruz Biotechnology | This compound | 71037-71-3 | C₇H₅ClN₄ | 180.60 | Varies by lot |

| Fluorochem | 3-Chloro-6-imidazol-1-yl-pyridazine | 71037-71-3 | C₇H₅ClN₄ | 180.60 | >95% |

| ChemBridge | This compound | 71037-71-3 | C₇H₅ClN₄ | 181.00 | >95% |

| AOBChem | This compound | 71037-71-3 | C₇H₅ClN₄ | 180.60 | Inquire |

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are based on information provided by commercial suppliers and may vary slightly between batches.

| Property | Value |

| CAS Number | 71037-71-3 |

| Molecular Formula | C₇H₅ClN₄ |

| Molecular Weight | 180.60 g/mol |

| Appearance | Solid (form may vary) |

| Purity | Typically >95% |

| InChI Key | VAJLJRMHTTUOFQ-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of this compound

Part 1: Synthesis of the Starting Material, 3,6-Dichloropyridazine

The precursor, 3,6-dichloropyridazine, can be synthesized from 3,6-dihydroxypyridazine (maleic hydrazide) using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Materials:

-

3,6-Dihydroxypyridazine (Maleic hydrazide)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-dihydroxypyridazine and a suitable solvent like chloroform.

-

Slowly add phosphorus oxychloride to the mixture. The molar ratio of 3,6-dihydroxypyridazine to phosphorus oxychloride can range from 1:1.5 to 1:3.

-

Heat the reaction mixture to a temperature between 50-80°C and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

-

After the reaction is complete, the solvent and excess phosphorus oxychloride are removed under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield pure 3,6-dichloropyridazine.

Part 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

This step involves the reaction of 3,6-dichloropyridazine with imidazole. The reaction conditions can be optimized, but a general procedure is outlined below.

Materials:

-

3,6-Dichloropyridazine

-

Imidazole

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

-

In a round-bottom flask, dissolve imidazole in a polar aprotic solvent such as DMF.

-

Add a base, such as potassium carbonate, to the solution to deprotonate the imidazole, forming the imidazolide anion, which is a more potent nucleophile.

-

To this mixture, add a solution of 3,6-dichloropyridazine in the same solvent.

-

Heat the reaction mixture and stir for several hours. The reaction temperature can be varied, and the progress should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and may be poured into water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Potential Biological Activity and Signaling Pathway

Derivatives of this compound have been investigated for their potential as therapeutic agents. Notably, a closely related compound, 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (MFT-279), has been identified as a potent aromatase inhibitor.[2] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[3] Inhibition of aromatase is a crucial therapeutic strategy in the treatment of hormone-dependent breast cancer in postmenopausal women.[4]

The imidazolyl group of the compound is thought to interact with the heme iron of the aromatase enzyme, thereby blocking its catalytic activity. This prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively, leading to a reduction in circulating estrogen levels.

Below is a diagram illustrating the aromatase inhibition pathway.

Caption: Aromatase Inhibition Pathway by a Pyridazine Compound.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. Effects of 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl) pyridazine dihydrochloride on various aromatase enzyme systems and experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Aromatase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-chloro-6-(1H-imidazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and generalized protocols for the Suzuki coupling of 3-chloro-6-(1H-imidazol-1-yl)pyridazine with various boronic acids.

While specific literature protocols for this exact substrate are limited, the methodologies presented herein are based on established procedures for structurally similar and electronically related heteroaryl chlorides, including chloropyridazines, chloropyrimidines, and other nitrogen-rich heterocycles.[1][2][3][4] The pyridazine core is a known pharmacophore, and the imidazole substituent introduces a nitrogen-rich moiety that can influence the reactivity of the C-Cl bond and potentially interact with the palladium catalyst.[5] Therefore, careful selection of reaction parameters is crucial for a successful coupling.

Reaction Principle and Workflow

The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide. The catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

A general workflow for this process is outlined below.

Caption: General workflow for the Suzuki coupling of this compound.

Recommended Protocols

Given the electron-deficient nature of the pyridazine ring and the presence of the imidazole group, several palladium catalyst systems can be considered. The following protocols are starting points for optimization. It is recommended to screen a variety of conditions to determine the optimal system for a specific boronic acid partner.

Protocol 1: Standard Pd(PPh₃)₄ Conditions

This protocol utilizes a common and often effective catalyst for the Suzuki coupling of heteroaryl chlorides.

| Component | Amount (for 0.5 mmol scale) | Notes |

| This compound | 90.3 mg (0.5 mmol, 1.0 equiv) | Ensure substrate is pure and dry. |

| Aryl/Heteroaryl Boronic Acid | 0.6 - 0.75 mmol (1.2 - 1.5 equiv) | Electron-rich and electron-neutral boronic acids are good starting points. |

| Pd(PPh₃)₄ | 29 mg (0.025 mmol, 5 mol%) | A versatile and commercially available catalyst.[4] |

| Base (e.g., Na₂CO₃ or K₂CO₃) | 1.0 mmol (2.0 equiv) | Prepare a 2M aqueous solution. Other bases like K₃PO₄ can also be effective.[4] |

| Solvent System | 5 mL (e.g., DME/H₂O 4:1 or Toluene/EtOH/H₂O 3:1:1) | Solvents should be degassed prior to use to prevent catalyst oxidation. |

| Reaction Temperature | 80 - 100 °C | Monitor by TLC or LC-MS for consumption of starting material. |

| Reaction Time | 4 - 24 hours | Varies depending on the reactivity of the boronic acid. |

Experimental Procedure (Protocol 1):

-

To a reaction vessel, add this compound, the boronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system followed by the aqueous base solution.

-

Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Conditions for More Challenging Couplings (using a Buchwald Ligand)

For less reactive aryl chlorides or sterically hindered boronic acids, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) may be necessary. The imidazole nitrogen in the substrate can potentially coordinate to the palladium center and inhibit catalysis; more electron-rich and bulky ligands can often overcome this issue.[5]

| Component | Amount (for 0.5 mmol scale) | Notes |

| This compound | 90.3 mg (0.5 mmol, 1.0 equiv) | --- |

| Aryl/Heteroaryl Boronic Acid | 0.75 mmol (1.5 equiv) | --- |

| Palladium Source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) | 0.01 - 0.025 mmol (2 - 5 mol% Pd) | --- |

| Ligand (e.g., SPhos, XPhos, or RuPhos) | 0.022 - 0.055 mmol (4.4 - 11 mol%) | Ligand to palladium ratio is typically 2.2:1. |

| Base (e.g., K₃PO₄ or Cs₂CO₃) | 1.0 - 1.5 mmol (2.0 - 3.0 equiv) | A stronger, non-aqueous base is often preferred with these systems. |

| Solvent System | 5 mL (e.g., 1,4-Dioxane or Toluene, with 5-10% water) | Ensure solvents are anhydrous and degassed if a non-aqueous base is used. |

| Reaction Temperature | 90 - 110 °C | --- |

| Reaction Time | 2 - 18 hours | --- |

Experimental Procedure (Protocol 2):

-

Follow the general procedure outlined in Protocol 1, substituting the palladium source, ligand, and base as indicated in the table.

-

The use of a pre-catalyst, where the ligand is already coordinated to the palladium, can also be considered for improved reactivity and reproducibility.

Data Presentation: Representative Suzuki Couplings of Related Heterocycles

The following table summarizes conditions used for the Suzuki coupling of structurally analogous chloro-heterocycles, which can serve as a guide for optimizing the reaction of this compound.

| Heteroaryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/EtOH/H₂O | 80 | 28 | [6] |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2) | Dioxane/H₂O | 150 (MW) | 95 | [7] |

| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 | [5] |

| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 85 | [8] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [4] |

Signaling Pathways and Logical Relationships

The success of the Suzuki coupling is dependent on the interplay between the catalyst, ligand, base, and substrate. The following diagram illustrates the key relationships in the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

-

Low or No Conversion:

-

Increase reaction temperature.

-

Screen different palladium sources, ligands, and bases. Consider more active catalyst systems (Protocol 2).

-

Ensure solvents are properly degassed to prevent catalyst deactivation.

-

The imidazole nitrogen may be inhibiting the catalyst. The use of a different solvent or a ligand that shields the palladium center more effectively could be beneficial.[5]

-

-

Formation of Side Products:

-

Homocoupling of the boronic acid can occur at high temperatures or with prolonged reaction times. Lowering the temperature may mitigate this.

-

Protodeboronation (loss of the boronic acid group) can be an issue. Using a less aqueous solvent system or a different base might help.

-

-

Difficult Purification:

-

Residual palladium can be removed by washing the organic extract with an aqueous solution of a sulfur-based scavenger (e.g., sodium diethyldithiocarbamate) or by filtering the crude product through a pad of silica gel with a suitable solvent.

-

By carefully considering the factors outlined in these application notes and protocols, researchers can successfully employ the Suzuki-Miyaura cross-coupling for the derivatization of this compound, enabling the synthesis of novel compounds for further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-chloro-6-(1H-imidazol-1-yl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-chloro-6-(1H-imidazol-1-yl)pyridazine. This reaction is a powerful and versatile method for the synthesis of 3-amino-6-(1H-imidazol-1-yl)pyridazine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The resulting compounds have shown potential as potent enzyme inhibitors, particularly in the context of cancer therapy. This guide offers a comprehensive overview of the reaction, including a general protocol, recommended reagents, and expected outcomes, to facilitate the successful implementation of this transformation in a laboratory setting.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the cross-coupling of amines with aryl or heteroaryl halides. This reaction has broad substrate scope and functional group tolerance, making it an indispensable tool in the pharmaceutical industry for the construction of complex molecules. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a prevalent motif in many biologically active compounds. Specifically, the functionalization of the this compound scaffold via Buchwald-Hartwig amination opens avenues to novel derivatives with significant therapeutic potential. For instance, derivatives of 3-amino-6-(1H-imidazol-1-yl)pyridazine have been investigated as aromatase inhibitors for the treatment of hormone-dependent breast cancer.[1]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The key steps of the mechanism include:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the heteroaryl chloride (this compound) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the reductive elimination of the desired aminated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound with a primary or secondary amine. The reaction conditions may require optimization depending on the specific amine used.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

-

Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane, or THF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equivalents).

-

Add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-6-(1H-imidazol-1-yl)pyridazine derivative.

Data Presentation

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of chloro-heterocycles with various amines, which can serve as a guideline for the reaction of this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Amine | Temp (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOt-Bu (2.0) | Toluene | Morpholine | 100 | 12 | >95 |

| Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | Aniline | 100 | 18 | 85-95 |

| Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | Benzylamine | 110 | 24 | 80-90 |

| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | N-Methylaniline | 100 | 16 | >90 |

Note: The yields are based on reactions with structurally similar chloro-heterocycles and may vary for this compound.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Application in Drug Discovery: Aromatase Inhibition Pathway

Caption: Simplified pathway of aromatase and its inhibition.

References

Application Notes and Protocols for the Synthesis and Evaluation of 3-chloro-6-(1H-imidazol-1-yl)pyridazine Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and in vitro evaluation of 3-chloro-6-(1H-imidazol-1-yl)pyridazine derivatives as potential anticancer agents. This class of compounds has garnered interest due to the privileged pyridazine scaffold, which is present in numerous bioactive molecules. The protocols outlined below are intended to facilitate the exploration of these derivatives in cancer research and drug discovery programs.

Synthesis of this compound Derivatives

The synthesis of the target derivatives is primarily achieved through a two-step process: the synthesis of the key intermediate, 3,6-dichloropyridazine, followed by a nucleophilic aromatic substitution with imidazole and subsequent derivatization.

Synthesis of 3,6-dichloropyridazine (Intermediate 1)

The precursor, 3,6-dichloropyridazine, can be synthesized from 3,6-dihydroxypyridazine.

Protocol:

-

To a three-necked round-bottom flask, add 3,6-dihydroxypyridazine (1 equivalent).

-

Slowly add phosphorus oxychloride (3-5 equivalents) to the flask under a fume hood with constant stirring.[1]

-

Heat the reaction mixture to 65-80°C and maintain for 3-4 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.

-

The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield 3,6-dichloropyridazine.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[1]

Synthesis of this compound (Intermediate 2)

This step involves the nucleophilic substitution of one of the chlorine atoms in 3,6-dichloropyridazine with imidazole.

Protocol:

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add imidazole (1-1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[2]

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis of Final this compound Derivatives

The final derivatives can be synthesized by nucleophilic substitution of the remaining chlorine atom with various amines or other nucleophiles.

Protocol:

-